![molecular formula C16H29N3O3 B2922387 (E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-15-5](/img/structure/B2922387.png)
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It was first synthesized in the late 1990s and has since been studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the transcription factor NF-kB, which regulates the expression of genes involved in the immune response. DMXAA has also been shown to inhibit the activity of enzymes involved in angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have various biochemical and physiological effects, including the induction of cytokine production, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMXAA in lab experiments is its potential as a therapeutic agent in cancer research, immunology, and infectious diseases. However, there are also limitations to its use, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of DMXAA, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in various fields. The use of DMXAA in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 4-(dimethylamino)but-2-enal with 4-(morpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a catalyst, such as palladium on carbon or copper(I) chloride, and a solvent, such as tetrahydrofuran or ethanol. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
DMXAA has been studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. In cancer research, DMXAA has been shown to have anti-tumor activity by inducing tumor cell death and inhibiting angiogenesis. In immunology, DMXAA has been shown to stimulate the production of cytokines, which are important in the immune response. In infectious diseases, DMXAA has been shown to have antiviral activity against certain viruses, such as influenza virus.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-18(2)7-3-4-15(20)17-14-16(5-10-21-11-6-16)19-8-12-22-13-9-19/h3-4H,5-14H2,1-2H3,(H,17,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXPLILAGWROFV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2922307.png)
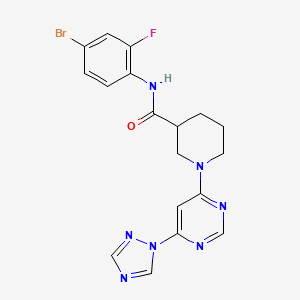

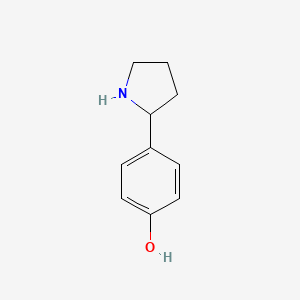

![1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922318.png)
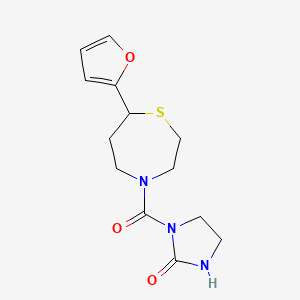
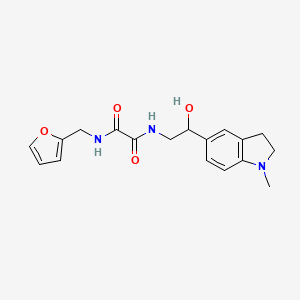
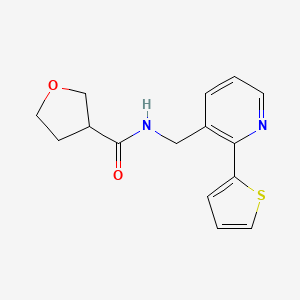
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2922322.png)
![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)
![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)
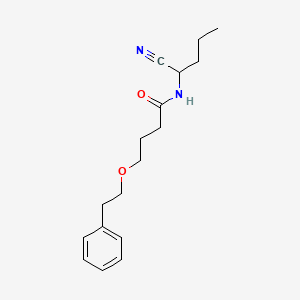
![3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2922327.png)